molecular formula C6H11Cl2NO2 B14617813 6-(Dichloroamino)hexanoic acid CAS No. 59384-08-6

6-(Dichloroamino)hexanoic acid

Cat. No.: B14617813
CAS No.: 59384-08-6
M. Wt: 200.06 g/mol
InChI Key: NCBJPMUVPYNQGI-UHFFFAOYSA-N
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Description

6-(Dichloroamino)hexanoic acid is a hexanoic acid derivative substituted with a dichloroamino (-NCl₂) group at the terminal (6th) carbon position. This compound is structurally analogous to other tertiary amino-substituted hexanoic acids, such as 6-(dimethylamino)hexanoic acid (C₈H₁₇NO₂, MW: 159.23 g/mol) , but features chlorine atoms replacing methyl groups on the amino moiety.

Properties

CAS No.

59384-08-6

Molecular Formula

C6H11Cl2NO2

Molecular Weight

200.06 g/mol

IUPAC Name

6-(dichloroamino)hexanoic acid

InChI

InChI=1S/C6H11Cl2NO2/c7-9(8)5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)

InChI Key

NCBJPMUVPYNQGI-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCN(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dichloroamino)hexanoic acid typically involves the chlorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with thionyl chloride to form the corresponding acid chloride, followed by the introduction of the dichloroamino group using dichloramine. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 6-(Dichloroamino)hexanoic acid may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

General Reactivity Profile

6-(Dichloroamino)hexanoic acid contains two reactive sites:

  • Carboxylic acid group (–COOH): Prone to acid-base reactions, esterification, and nucleophilic substitutions.

  • Dichloroamino group (–NCl₂): Likely susceptible to hydrolysis, substitution, or elimination due to the electronegative chlorine substituents.

Acid-Base Reactions

The carboxylic acid group can deprotonate to form carboxylate anions under basic conditions:
CH3(CH2)4NCl2COOH+OHCH3(CH2)4NCl2COO+H2O\text{CH}_3(\text{CH}_2)_4\text{NCl}_2\text{COOH}+\text{OH}^-\rightarrow \text{CH}_3(\text{CH}_2)_4\text{NCl}_2\text{COO}^-+\text{H}_2\text{O}

This reactivity is consistent with hexanoic acid derivatives .

Esterification

The –COOH group reacts with alcohols to form esters, a common reaction for carboxylic acids :
CH3(CH2)4NCl2COOH+R OHH+CH3(CH2)4NCl2COOR+H2O\text{CH}_3(\text{CH}_2)_4\text{NCl}_2\text{COOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{CH}_3(\text{CH}_2)_4\text{NCl}_2\text{COOR}+\text{H}_2\text{O}

Key factors : Acid catalysis (e.g., H₂SO₄) and elevated temperatures.

Nucleophilic Substitution at the Dichloroamino Group

The –NCl₂ moiety may undergo substitution with nucleophiles (e.g., water, amines):
CH3(CH2)4NCl2COOH+2H2OCH3(CH2)4NH2COOH+2HClO\text{CH}_3(\text{CH}_2)_4\text{NCl}_2\text{COOH}+2\text{H}_2\text{O}\rightarrow \text{CH}_3(\text{CH}_2)_4\text{NH}_2\text{COOH}+2\text{HClO}

This parallels hydrolysis pathways observed in chlorinated amines .

Oxidation Reactions

The dichloroamino group could oxidize under strong oxidizing conditions, forming nitro or nitroso derivatives. For example:
CH3(CH2)4NCl2COOHH2O2CH3(CH2)4NO2COOH+2HCl\text{CH}_3(\text{CH}_2)_4\text{NCl}_2\text{COOH}\xrightarrow{\text{H}_2\text{O}_2}\text{CH}_3(\text{CH}_2)_4\text{NO}_2\text{COOH}+2\text{HCl}

Similar oxidations are documented for amino acids using peroxides .

Condensation Reactions

The amino group (after dechlorination) might participate in peptide bond formation or Schiff base synthesis. For example:
CH3(CH2)4NH2COOH+RCOClCH3(CH2)4NHCOR+HCl\text{CH}_3(\text{CH}_2)_4\text{NH}_2\text{COOH}+\text{RCOCl}\rightarrow \text{CH}_3(\text{CH}_2)_4\text{NHCOR}+\text{HCl}

This aligns with reactivity patterns of ε-aminocaproic acid derivatives .

Thermal Decomposition

At elevated temperatures, the dichloroamino group may decompose, releasing HCl:
CH3(CH2)4NCl2COOHΔCH3(CH2)4NHCOOH+2HCl\text{CH}_3(\text{CH}_2)_4\text{NCl}_2\text{COOH}\xrightarrow{\Delta}\text{CH}_3(\text{CH}_2)_4\text{NHCOOH}+2\text{HCl}

Thermal instability is typical for chlorinated amines .

Research Limitations and Gaps

  • No direct experimental data on 6-(dichloroamino)hexanoic acid were found in the provided sources.

  • Predictions rely on analogous compounds (e.g., ε-aminocaproic acid, chlorinated amines).

  • Further studies are needed to validate these pathways experimentally.

Scientific Research Applications

6-(Dichloroamino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, such as antifibrinolytic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Dichloroamino)hexanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The dichloroamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in fibrinolysis and coagulation.

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(Dichloroamino)hexanoic acid can be inferred through comparisons with structurally similar compounds, as detailed below:

Substituent Effects on Physicochemical Properties
Compound Substituent Key Properties
6-(Dimethylamino)hexanoic acid -N(CH₃)₂ MW: 159.23 g/mol; Moderate lipophilicity; Enhanced membrane permeability
6-(Diethylamino)hexanoic acid -N(C₂H₅)₂ Higher lipophilicity vs. dimethylamino; Slower metabolic clearance
6-(Morpholin-4-yl)hexanoic acid Morpholine ring (-O-) ER (Enhancement Ratio): 15.0 (decyl ester); Hydrogen bond acceptor capability
6-(Piperidin-1-yl)hexanoic acid Piperidine ring ER: 5.6 (decyl ester); Bulkier substituent reduces penetration efficiency
6-(Dichloroamino)hexanoic acid -NCl₂ Hypothesized: High electronegativity, increased lipophilicity, steric hindrance

Key Observations :

  • Hydrogen Bonding: Unlike morpholine (which has an ethereal oxygen), the dichloroamino group lacks hydrogen bond acceptor sites, which may reduce solubility in aqueous environments .
  • Steric Effects : The larger van der Waals radius of chlorine vs. hydrogen or methyl groups may hinder interactions with biological targets .
Stability and Reactivity
  • Chlorine’s electron-withdrawing effect could increase the acidity of the carboxylic acid group compared to dimethylamino or morpholino derivatives.

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